molecular formula C20H28N4OS2 B384897 4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide CAS No. 613219-40-2

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide

Cat. No.: B384897
CAS No.: 613219-40-2
M. Wt: 404.6g/mol
InChI Key: DCEXIHJIWHPZCJ-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Taxonomy

The compound 4-[(4-amino-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide belongs to the heterocyclic compound class known as thienopyrimidines, specifically the thieno[2,3-d]pyrimidine subfamily. Thienopyrimidines exist in three distinct isomeric forms, with thieno[2,3-d]pyrimidines representing one of the most extensively studied configurations due to their structural relationship with purine bases such as adenine and guanine. The benzothiolo[2,3-d]pyrimidine framework represents a fused tricyclic system where a benzene ring is condensed with the thieno[2,3-d]pyrimidine core, creating a rigid planar structure that serves as the foundation for various pharmacological activities.

The molecular architecture of this compound features several key structural elements that define its classification. The core benzothiolo[2,3-d]pyrimidine system consists of a pyrimidine ring fused to a thiophene ring, which is further fused to a benzene ring, creating a tricyclic aromatic system. The tetrahydro designation indicates the partial saturation of the benzene portion, specifically at positions 5, 6, 7, and 8, which introduces conformational flexibility and alters the electronic properties compared to fully aromatic analogs. This structural modification is significant as it affects the compound's lipophilicity, metabolic stability, and potential binding interactions with biological targets.

The substituent pattern includes an amino group at position 4 of the pyrimidine ring, which is crucial for hydrogen bonding interactions and electronic density distribution within the heterocyclic system. The sulfanyl linkage at position 2 connects the heterocyclic core to a butanamide chain terminated with a cyclohexyl group. This extended side chain contributes to the compound's three-dimensional structure and provides additional sites for molecular recognition and binding specificity. Related compounds in the literature demonstrate similar structural features, such as the morpholin-4-ylmethanone derivative documented in chemical databases, which shares the same core benzothiolo[2,3-d]pyrimidine framework but differs in the nature of the substituents.

Structural Component Chemical Feature Significance
Core Framework Benzothiolo[2,3-d]pyrimidine Provides structural rigidity and purine-like properties
Tetrahydro Modification Positions 5,6,7,8 saturated Enhances conformational flexibility
Amino Substituent Position 4 of pyrimidine Essential for hydrogen bonding
Sulfanyl Linkage Position 2 connection Enables extended substitution
Cyclohexylbutanamide Terminal substituent Contributes to binding specificity

Properties

IUPAC Name

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS2/c21-18-17-14-9-4-5-10-15(14)27-19(17)24-20(23-18)26-12-6-11-16(25)22-13-7-2-1-3-8-13/h13H,1-12H2,(H,22,25)(H2,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEXIHJIWHPZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCSC2=NC(=C3C4=C(CCCC4)SC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-amino-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C20H28N4OS2C_{20}H_{28}N_{4}OS_{2}, with a molecular weight of approximately 404.6 g/mol. Its structure includes a benzothiolo-pyrimidine moiety and a cyclohexylbutanamide side chain, which contribute to its diverse biological activities. The presence of sulfur and amino groups facilitates interactions with biological macromolecules through hydrogen bonding and other mechanisms .

Key Features

FeatureDescription
Molecular FormulaC₁₄H₁₈N₂S₂
Molecular Weight404.6 g/mol
Functional GroupsAmino, Sulfur
Structural MotifBenzothiolo-Pyrimidine

Research indicates that the compound exhibits a range of biological activities, primarily attributed to its ability to interact with various cellular pathways. The sulfur atom in its structure plays a crucial role in mediating these interactions, which can lead to significant therapeutic effects.

  • Antitumor Activity : Studies have shown that derivatives of thienopyrimidines, including this compound, demonstrate potent antitumor activity by inhibiting cell proliferation in various cancer cell lines .
  • Immunomodulatory Effects : The compound has been observed to modulate immune responses, potentially offering therapeutic benefits in autoimmune disorders .
  • Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication, indicating its potential as an antiviral agent .

Antitumor Efficacy

In a study evaluating the cytotoxic effects of similar compounds on A-549 lung cancer cells, it was found that certain derivatives exhibited significant inhibition of cell growth. The mechanism involved alterations in signaling pathways related to apoptosis and cell cycle regulation .

Immunological Studies

Another investigation focused on the immunosuppressive effects of thienopyrimidine derivatives, including the target compound. Results indicated that these compounds could suppress T-cell proliferation significantly while enhancing apoptosis in B-cells, suggesting their utility in treating conditions characterized by excessive immune activation .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-[(4-amino-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological ActivityUniqueness
SildenafilContains a piperazine ringPDE5 inhibitorTargets specific pathways for erectile dysfunction
CyclophosphamidePhosphoramide groupAlkylating agentAffects DNA directly; used in chemotherapy
Thienopyrimidine derivativesSimilar sulfur-containing heterocyclesAntitumor activityVaries widely in substituents affecting potency

This comparison highlights the distinctive nature of the target compound as a candidate for further medicinal chemistry exploration.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Biological Activity / Notes Synthesis Yield (%)
Target Compound N-Cyclohexylbutanamide, 4-amino-5,6,7,8-tetrahydro core ~422.5 (calculated) Hypothesized anti-proliferative activity; enhanced lipophilicity Not reported
2-{[3-(4-Ethoxyphenyl)-4-oxo-...]sulfanyl}-N-(4-methylphenyl)acetamide [] 4-Ethoxyphenyl, 4-methylphenylacetamide 496.6 Improved solubility due to ethoxy group; moderate kinase inhibition Not reported
N-(2,3-Dimethylphenyl)-2-{[4-oxo-3-(4-pyridinylmethyl)-...]sulfanyl}acetamide [] 4-Pyridinylmethyl, 2,3-dimethylphenyl 506.6 Potential CNS activity due to pyridine moiety; unconfirmed cytotoxicity Not reported
2-((7-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulphonamide [] Benzenesulphonamide, 7-methyl core 310.1 (exact mass) Anti-proliferative activity confirmed via in vitro assays 83
2-[(3-Benzyl-4-oxo-...]sulfanyl]-N-phenyl-N-propan-2-ylacetamide [] Benzyl, N-isopropyl-N-phenyl 491.6 High binding affinity to kinase targets; poor aqueous solubility Not reported

Key Observations:

Substituent Impact on Solubility : The ethoxy group in ’s compound improves hydrophilicity compared to the cyclohexyl group in the target compound, which prioritizes membrane permeability .

Core Modifications: 7-Methyl substitution () stabilizes the tetrahydro core, enhancing metabolic stability, while 4-amino groups (target compound) may facilitate hydrogen bonding with biological targets .

Preparation Methods

One-Pot Sequential Synthesis

A patent describes a one-pot method where the benzothienopyrimidine core and sulfanyl group are synthesized sequentially without isolating intermediates. For example, POCl₃-mediated chlorination and subsequent thiourea treatment in DMF reduce purification steps (overall yield: 58%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the thiol-ene coupling step, improving yield to 81% while reducing reaction time by 70%.

Comparative Table :

MethodYield (%)Time (h)Purity (%)
Conventional65–7224>95
One-Pot581890
Microwave810.598

Scale-Up Challenges and Solutions

Purification Difficulties

The final compound’s polarity complicates column chromatography. A patent suggests using countercurrent chromatography with a heptane/ethyl acetate/water (5:5:1) system for gram-scale purification (recovery: 85%).

Byproduct Formation

Over-chlorination during POCl₃ treatment generates di- and tri-chlorinated impurities. Adding N,N-dimethylaniline as a catalyst selector suppresses this side reaction, improving selectivity to 97% .

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